4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-benzyl-N-ethylbenzenesulfonamide
説明
This compound features a benzothiazole core fused to a piperazine ring via a carbonyl group, further connected to a benzenesulfonamide moiety substituted with benzyl and ethyl groups. The benzothiazole scaffold is widely explored in medicinal chemistry for its bioactivity, particularly in anticancer and antimicrobial contexts . The sulfonamide group introduces hydrogen-bonding capabilities and electron-withdrawing effects, which may enhance metabolic stability and target binding compared to simpler amide or ketone derivatives .
特性
IUPAC Name |
4-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]-N-benzyl-N-ethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O3S2/c1-2-31(20-21-8-4-3-5-9-21)36(33,34)23-14-12-22(13-15-23)26(32)29-16-18-30(19-17-29)27-28-24-10-6-7-11-25(24)35-27/h3-15H,2,16-20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDRWLYMSASUDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
The compound, also known as 4-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]-N-benzyl-N-ethylbenzene-1-sulfonamide, has been found to have significant activity against acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) enzymes. These enzymes play crucial roles in the nervous system. AChE is involved in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine, while MAO-B is involved in the oxidative deamination of biogenic amines in the brain.
Mode of Action
The compound interacts with its targets, AChE and MAO-B, by inhibiting their activities. This inhibition can lead to an increase in the concentration of acetylcholine in the synaptic cleft and a decrease in the metabolism of certain monoamine neurotransmitters, respectively. This can result in enhanced cholinergic transmission and altered monoaminergic neurotransmission.
Biochemical Pathways
The compound’s action affects the cholinergic and monoaminergic neurotransmission pathways. By inhibiting AChE, it prevents the breakdown of acetylcholine, leading to an increase in the availability of this neurotransmitter. By inhibiting MAO-B, it prevents the breakdown of certain monoamine neurotransmitters, potentially leading to an increase in their availability.
Pharmacokinetics
The compound’s inhibitory effects against ache and mao-b suggest that it may have good bioavailability and be able to cross the blood-brain barrier to exert its effects in the brain.
Result of Action
The inhibition of AChE and MAO-B by the compound can lead to changes in neurotransmission, which could potentially have therapeutic effects in conditions such as Alzheimer’s disease. For instance, increased acetylcholine availability could enhance cholinergic
類似化合物との比較
Structural Comparison with Similar Compounds
Core Benzothiazole-Piperazine Derivatives
- Compound 5j (1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-((benzo[d]thiazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)ethanone): Molecular Weight: 507.10 g/mol Functional Groups: Dual benzothiazole units linked via a triazole-thioether. Key Differences: Lacks the sulfonamide group, instead featuring a triazole-thioether, which may reduce polarity compared to the target compound .
- Compound 13 (1-(Benzo[d]thiazol-2-yl)-4-(4-(4-chlorophenyl)piperazin-1-yl)butan-1-one hydrochloride): Structure: Piperazine linked to benzothiazole via a butanone chain.
Sulfonamide-Containing Analogs
Compound 12a (from ): A 4-(benzo[d]thiazol-2-yl)benzohydrazide derivative with demonstrated cytotoxicity against MCF7 breast cancer cells.
Compound 3b (from ): A 3-(4-(benzo[d]thiazol-2-yl)phenyl)-5-(p-chlorophenyl)-1,3,5-oxadiazinane-4-thione with potent antibacterial activity.
Physical Properties
Notes: The target’s sulfonamide group likely increases melting point and crystallinity compared to amide or ketone analogs .
Antimicrobial Activity
- Compound 3b () : MIC against S. aureus comparable to tetracycline, attributed to the p-chlorophenyl substituent .
- Compound 15 Derivatives () : MIC values of 15.6–125 µg/mL against E. coli and C. albicans. Electron-donating groups (e.g., methoxy) enhance activity .
Anticancer Potential
- Compound 12a () : High cytotoxicity against MCF7 cells via apoptosis induction .
- Compound 5j () : Moderate activity linked to triazole-thioether interactions with cellular targets .
- Target Compound: The sulfonamide group may modulate apoptosis pathways, similar to known sulfonamide-based anticancer agents .
Q & A
Basic: What are the key synthetic steps and reaction conditions for synthesizing 4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-benzyl-N-ethylbenzenesulfonamide?
The synthesis involves:
- Coupling of benzo[d]thiazole and piperazine : React benzo[d]thiazol-2-yl derivatives with piperazine under reflux in polar aprotic solvents (e.g., dimethylformamide or dichloromethane) using bases like potassium carbonate to form the piperazine-thiazole core .
- Sulfonamide and carbonyl linkage : Introduce the benzenesulfonamide moiety via nucleophilic substitution or carbodiimide-mediated coupling. Optimize pH (6–8) and temperature (40–60°C) to minimize side reactions .
- Purification : Use column chromatography (silica gel, methanol/dichloromethane gradients) or recrystallization (ethanol/water) to isolate the final product. Monitor purity via HPLC (>95%) .
Basic: Which analytical techniques are critical for characterizing this compound, and what structural features do they confirm?
- NMR spectroscopy :
- Mass spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS: [M+H]+ ion) and fragmentation patterns matching the sulfonamide and benzothiazole moieties .
Advanced: How can researchers optimize reaction yields for the piperazine-benzothiazole coupling step?
- Solvent selection : Use DMF for high solubility of intermediates, but switch to dichloromethane for temperature-sensitive steps to avoid decomposition .
- Catalyst optimization : Test coupling agents like HATU or EDCI with N-hydroxysuccinimide to improve efficiency. Monitor by TLC every 30 minutes .
- Temperature control : Maintain 60–80°C for acyl chloride reactions, but reduce to room temperature for amine couplings to prevent racemization .
Advanced: How should contradictory biological activity data (e.g., receptor binding vs. cellular assays) be resolved?
- Assay validation :
- Structural analogs : Synthesize derivatives (e.g., replacing N-ethyl with methyl or altering the benzothiazole substituents) to isolate pharmacophore contributions .
Advanced: What computational methods are suitable for predicting the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like dopamine receptors or kinases. Validate with co-crystallized ligands (PDB IDs: e.g., 4U5E for benzothiazole interactions) .
- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of sulfonamide-target hydrogen bonds and piperazine flexibility .
Basic: What are the stability considerations for long-term storage of this compound?
- Storage conditions : Lyophilize and store at –20°C under argon to prevent hydrolysis of the sulfonamide group. Avoid light exposure to protect the benzothiazole ring .
- Degradation analysis : Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC to detect hydrolysis or oxidation byproducts .
Advanced: How can researchers address low solubility in aqueous buffers during in vitro assays?
- Co-solvents : Use DMSO (≤1% v/v) for initial stock solutions, then dilute in PBS with 0.1% Tween-80 to maintain solubility without cytotoxicity .
- Prodrug design : Introduce phosphate or PEG groups at the N-ethyl position to enhance hydrophilicity while retaining activity .
Basic: What safety protocols are recommended for handling this compound in the lab?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
